molecular formula C5H7N3O4S B2841445 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide CAS No. 446268-22-0

6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

Cat. No.: B2841445
CAS No.: 446268-22-0
M. Wt: 205.19
InChI Key: JLOSEWSFXDBOFF-UHFFFAOYSA-N
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Description

6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a chemical compound with the molecular formula C5H7N3O4S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, but with two nitrogen atoms at positions 1 and 3 in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide typically involves the following steps:

  • Starting Materials: The synthesis begins with the appropriate starting materials, such as 6-methyluracil and sulfonamide derivatives.

  • Reaction Conditions: The reaction conditions include heating the starting materials in the presence of a suitable solvent, such as dimethylformamide (DMF) or acetonitrile, under reflux conditions.

  • Purification: The resulting product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include continuous flow chemistry to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound to its corresponding reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups into the compound, altering its chemical properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong acids (e.g., hydrochloric acid) are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is utilized in studying enzyme mechanisms and biochemical pathways. It can act as a probe to investigate the interactions between enzymes and substrates.

Medicine: The compound has potential medicinal applications, including the development of new drugs. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism by which 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact mechanism depends on the specific application and the derivatives involved.

Comparison with Similar Compounds

  • 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride: This compound is structurally similar but contains a sulfonyl chloride group instead of a sulfonamide group.

  • 6-Methyluracil: A simpler derivative of pyrimidine with a methyl group at the 6-position.

Uniqueness: 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is unique due to its sulfonamide group, which imparts different chemical and biological properties compared to its similar compounds

Properties

IUPAC Name

6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O4S/c1-2-3(13(6,11)12)4(9)8-5(10)7-2/h1H3,(H2,6,11,12)(H2,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLOSEWSFXDBOFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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